2,3-Dimethoxybenzylzincchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxybenzylzincchloride is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the field of organic chemistry for its ability to act as a nucleophile in various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxybenzylzincchloride can be synthesized through the reaction of 2,3-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,3-Dimethoxybenzyl chloride+Zn→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process may include the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxybenzylzincchloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
Oxidation: 2,3-Dimethoxybenzaldehyde
Reduction: 2,3-Dimethoxybenzyl alcohol
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2,3-Dimethoxybenzylzincchloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-dimethoxybenzylzincchloride involves its role as a nucleophile in chemical reactions. It readily donates electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzylmagnesiumchloride: Similar in reactivity but uses magnesium instead of zinc.
2,3-Dimethoxybenzylboronic acid: Used in Suzuki-Miyaura coupling reactions.
2,3-Dimethoxybenzyl lithium: Another organometallic compound with similar applications.
Uniqueness
2,3-Dimethoxybenzylzincchloride is unique due to its specific reactivity profile and the stability of the zinc-carbon bond. It offers distinct advantages in terms of selectivity and yield in various organic synthesis reactions compared to its magnesium and lithium counterparts.
Properties
Molecular Formula |
C9H11ClO2Zn |
---|---|
Molecular Weight |
252.0 g/mol |
IUPAC Name |
zinc;1-methanidyl-2,3-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-5-4-6-8(10-2)9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
PKZPNIDVYRTPRB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1OC)[CH2-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.